molecular formula C10H8F3NO B13647345 1-Methyl-5-(trifluoromethyl)indolin-2-one

1-Methyl-5-(trifluoromethyl)indolin-2-one

Cat. No.: B13647345
M. Wt: 215.17 g/mol
InChI Key: SRKDPYINSFEZSC-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)indolin-2-one is a compound belonging to the indole family, which is known for its diverse biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(trifluoromethyl)indolin-2-one typically involves the functionalization of the indole nucleus. One common method includes the lithiation of the indole followed by trapping with electrophiles . Another approach involves the use of methyl hydrazine hydrochloride in a controlled reaction environment .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and controlled lithiation processes are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)indolin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Methylindolin-2-one
  • 5-Trifluoromethylindole
  • 1-Methyl-3-(trifluoromethyl)indolin-2-one

Uniqueness: 1-Methyl-5-(trifluoromethyl)indolin-2-one stands out due to its unique combination of the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

1-methyl-5-(trifluoromethyl)-3H-indol-2-one

InChI

InChI=1S/C10H8F3NO/c1-14-8-3-2-7(10(11,12)13)4-6(8)5-9(14)15/h2-4H,5H2,1H3

InChI Key

SRKDPYINSFEZSC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

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